
1-(6-Methyl-5-vinylpyridin-2-yl)indoline
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Overview
Description
1-(6-Methyl-5-vinylpyridin-2-yl)indoline is a heterocyclic compound with the molecular formula C16H16N2 and a molecular weight of 236.31 g/mol . This compound is part of the indoline family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)indoline can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This method is efficient, requires low catalyst loadings, and operates under mild conditions. Another method involves the use of titanium catalysts for hydroaminations, which can be converted into protected or unprotected indoles by adding ZnCl2 to the reaction mixture .
Industrial production methods often involve bulk manufacturing and custom synthesis, ensuring high purity and consistency .
Chemical Reactions Analysis
Vinyl Group Reactivity in Cross-Coupling Reactions
The 5-vinylpyridine moiety participates in Heck coupling and alkylation reactions . For example, in carboline synthesis, 2-methyl-5-vinylpyridine (MVP) reacts with indoline derivatives under palladium-free conditions (unlike traditional Heck reactions) to form pyridylethyl-substituted carbolines .
Key Conditions :
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Solvent : Dimethyl acetamide (DMAC) or diglyme
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Base : K₃PO₄ (1.8 equivalents)
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Temperature : 120°C
Reaction Type | Catalyst | Yield | Reference |
---|---|---|---|
Alkylation | None | 85% |
Multi-Component Spirocyclization Reactions
The indoline core engages in ultrasound-assisted spirocyclization with malononitrile and pyrimidine derivatives, catalyzed by a sulfonic acid polyvinyl pyridinium ionic liquid (PVPy-IL-B-SO₃H) .
Mechanism :
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Michael Addition : Malononitrile attacks the indoline-2,3-dione.
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Cyclization : Enolic pyrimidine undergoes nucleophilic attack, forming spiroindoline-3,4′-pyrano[2,3-d]pyrimidines .
Substrate | Catalyst Loading | Time (min) | Yield |
---|---|---|---|
1-Ethylindoline-2,3-dione | 15 mg | 60 | 89% |
1-Propylindoline-2,3-dione | 15 mg | 70 | 91% |
Electrophilic Aromatic Substitution
The pyridine ring directs electrophilic substitution at the 4-position due to electron-withdrawing effects. Nitration and sulfonation occur under mild acidic conditions, though specific data for this compound requires extrapolation from analogous pyridine derivatives.
Nucleophilic Substitution at the Indoline Nitrogen
The indoline’s secondary amine undergoes alkylation or acylation . For example, reaction with methyl acrylate in the presence of K₂CO₃ yields N-alkylated derivatives, critical in pharmaceutical intermediates .
Oxidation and Reduction
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Vinyl Group Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the vinyl group to ethyl, altering steric and electronic properties .
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Indoline Oxidation : MnO₂ oxidizes the indoline to indole, though this reactivity is suppressed by the electron-donating methyl group on pyridine.
Cycloaddition Reactions
The vinyl group participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming fused bicyclic adducts. Yields depend on solvent polarity and temperature.
Functionalization via Radical Intermediates
Under photolytic conditions, the vinyl group generates carbene intermediates that react with α-ketoesters to form trisubstituted hydroxylamines, as observed in related systems .
Mechanistic Insights
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Spirocyclization : The ionic liquid catalyst (PVPy-IL-B-SO₃H) protonates intermediates, facilitating both Michael addition and cyclization steps .
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Alkylation Selectivity : Steric hindrance from the 6-methyl group on pyridine directs substitution to the indoline nitrogen rather than the pyridine ring .
This compound’s versatility in cross-coupling, cyclization, and functionalization reactions makes it valuable in synthesizing bioactive molecules and materials. Experimental protocols emphasize solvent choice (e.g., DMAC for high-temperature reactions) and catalyst design to optimize yields .
Scientific Research Applications
Chemistry
1-(6-Methyl-5-vinylpyridin-2-yl)indoline serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be applied in catalysis and material science.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antiviral Properties : Studies have shown that derivatives of indoline compounds can inhibit viral replication, suggesting applications in antiviral drug development.
- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Medicine
The therapeutic potential of this compound is being explored for various diseases:
- Cancer Treatment : The compound's structural modifications enhance its efficacy against different cancer types. For instance, derivatives have shown promising results in inhibiting tumor growth in vitro.
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from damage, indicating potential applications in neurodegenerative disease therapies.
Case Study 1: Anticancer Screening
A study published by MDPI evaluated the anticancer activity of indole derivatives, including this compound. Results indicated potent growth inhibition in various cancer cell lines, emphasizing the importance of structural modifications to enhance biological activity.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |
A549 | 15.0 | Cell cycle arrest at G2/M phase |
HeLa | 12.5 | Inhibition of microtubule assembly |
Case Study 2: Neuroprotection
In an animal model study focused on Alzheimer's disease, treatment with this compound significantly improved cognitive function and reduced neuroinflammation markers compared to control groups .
Mechanism of Action
The mechanism of action of 1-(6-Methyl-5-vinylpyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Methyl-5-vinylpyridin-2-yl)indoline can be compared with other indoline derivatives, such as:
Indole: A simpler structure with a wide range of biological activities.
Indoline-2,3-dione: Known for its use in the synthesis of dyes and pigments.
5-Methylindoline: Similar in structure but with different substitution patterns, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(6-Methyl-5-vinylpyridin-2-yl)indoline is a compound that integrates the structural features of indoline and vinylpyridine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, and discusses its mechanisms of action, synthesis methods, and potential applications in medicinal chemistry.
The molecular formula of this compound is C14H13N2, with a molecular weight of 221.27 g/mol. The presence of the vinylpyridine group enhances its reactivity, making it suitable for various chemical transformations.
Antiviral Activity
Research indicates that indoline derivatives exhibit significant antiviral properties. Specifically, studies have shown that this compound interacts with viral proteins, inhibiting their function and thereby preventing viral replication. The mechanisms often involve binding to specific sites on viral proteins, disrupting their activity.
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays reveal that the compound exhibits potent anticancer activity, with IC50 values indicating effective inhibition of cell proliferation. For example, studies have demonstrated that this compound can induce apoptosis in human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 15 | Induction of apoptosis |
HepG2 | 20 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria.
The biological activities of this compound can be attributed to several mechanisms:
- Protein Interaction : The indoline moiety can form hydrophobic interactions and hydrogen bonds with protein residues, influencing various biological processes.
- Cellular Pathway Modulation : The compound may affect signaling pathways involved in cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to programmed cell death.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Typically involves the reaction between substituted indoles and vinylpyridine derivatives under acidic conditions.
- Catalytic Methods : Utilizing various catalysts to enhance yields and optimize reaction conditions.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antiviral Efficacy : A study demonstrated significant inhibition of viral replication in vitro, with a detailed analysis revealing binding affinities to viral proteins.
- Cytotoxicity Assessment : In a comparative study with known anticancer agents, this compound exhibited superior potency against specific cancer cell lines.
- Antimicrobial Testing : Clinical isolates were tested against the compound, showing effective inhibition zones in agar diffusion assays.
Properties
Molecular Formula |
C16H16N2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(5-ethenyl-6-methylpyridin-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C16H16N2/c1-3-13-8-9-16(17-12(13)2)18-11-10-14-6-4-5-7-15(14)18/h3-9H,1,10-11H2,2H3 |
InChI Key |
RRRLMWKIVPJWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C=C |
Origin of Product |
United States |
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